molecular formula C4H8O3 B1210758 (S)-3-hydroxyisobutyric acid CAS No. 26543-05-5

(S)-3-hydroxyisobutyric acid

Cat. No. B1210758
CAS RN: 26543-05-5
M. Wt: 104.1 g/mol
InChI Key: DBXBTMSZEOQQDU-VKHMYHEASA-N
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Description

Synthesis Analysis

The enzymatic synthesis of (S)-3-hydroxyisobutyric acid involves aldolase-catalyzed addition of propanal to formaldehyde, followed by enzymatic oxidation of the resulting 3-hydroxy-2-methylpropanal. This process highlights the biocatalytic potential for producing commercially valuable intermediates from simple precursors (Česnik et al., 2019).

Molecular Structure Analysis

(S)-3-Hydroxyisobutyric acid's structural elucidation has been achieved through methods such as optical rotation measurements, confirming its configuration as the S(+) stereoisomer. This configuration is crucial for understanding its role in metabolic pathways and its synthesis in biological systems (Amster & Tanaka, 1979).

Chemical Reactions and Properties

This compound participates in various biochemical pathways, including its metabolism in rats, which involves dehydrogenation and hydration steps, leading to the production of specific stereoisomers. Such studies provide insight into its metabolic fate and the stereochemical aspects of its biotransformation (Amster & Tanaka, 1980).

Physical Properties Analysis

Research on the physical interactions of 3-hydroxybutyric acid, a related compound, with lipid monolayers at clinically relevant concentrations has shown significant effects on membrane properties. These findings are essential for understanding the physicochemical behavior of similar hydroxy acids in biological systems and their potential physiological impacts (Hsu et al., 2013).

Chemical Properties Analysis

The chemical properties of (S)-3-hydroxyisobutyric acid, such as its enzymatic degradation and the role of its stereochemistry in biological processes, are fundamental for applications in biotechnology and polymer science. Understanding these properties facilitates the development of novel biopolymers and green chemical processes (Abe & Doi, 2002).

Scientific Research Applications

1. Biocatalysis with Immobilized Viable Whole Cells

  • Summary of Application: “(S)-3-hydroxyisobutyric acid” is used in the production of fine chemicals and biofuels, in environmental applications, and also in emerging applications such as biosensors or medicine . The stability and performance of whole-cell biocatalysts can be highly improved by controlled immobilization techniques .
  • Methods of Application: The process involves the use of viable microbial cells as biocatalysts. The stability and performance of these biocatalysts can be improved by controlled immobilization techniques .
  • Results or Outcomes: The use of these biocatalysts has led to the intensive development of high-performance recombinant strains supplying multienzyme cascade reaction pathways .

2. Biosynthesis from Glucose through the Reversed Fatty Acid β-Oxidation Pathway

  • Summary of Application: “(S)-3-hydroxyisobutyric acid” is synthesized from glucose through the reversed fatty acid β-oxidation pathway by Recombinant Escherichia coli Strains .
  • Methods of Application: The process involves the use of the Escherichia coli strain BOX3.1 ∆4 P L - atoB P L - tesB, which was directly engineered for the biosynthesis of the target compound from glucose through the reversed fatty acid β-oxidation pathway .
  • Results or Outcomes: A target product yield of 0.12 mol/mol was achieved. Inactivation of the nonspecific YciA thioesterase gene in the strain led to an increase in the yield of 3-hydroxybutyric acid to 0.15 mol/mol .

3. Multistep Synthesis from Glucose

  • Summary of Application: “(S)-3-hydroxyisobutyric acid” is synthesized from glucose in a multistep process .
  • Methods of Application: The process involves the use of advanced synthesis and catalysis techniques .
  • Results or Outcomes: The specific results or outcomes of this application are not detailed in the source .

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential areas of future research or applications of the compound.


properties

IUPAC Name

(2S)-3-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXBTMSZEOQQDU-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331534
Record name (2S)-3-Hydroxy-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-3-Hydroxyisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000023
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(S)-3-hydroxyisobutyric acid

CAS RN

26543-05-5
Record name 3-Hydroxyisobutyric acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026543055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-3-Hydroxy-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYISOBUTYRIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C28QK3H63P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (S)-3-Hydroxyisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000023
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
K Lang, K Buehler, A Schmid - Advanced Synthesis & Catalysis, 2015 - Wiley Online Library
The chiral building block (S)‐3‐hydroxyisobutyric acid [(S)‐3‐HIBA] was produced either by conversion of isobutyric acid or directly from glucose utilizing cells of Pseudomonas …
Number of citations: 14 onlinelibrary.wiley.com
R Srikalaivani, A Singh, M Vijayan… - Biochemical …, 2018 - portlandpress.com
Biochemical and crystallographic studies on Mycobacterium tuberculosis 3-hydroxyisobutyric acid dehydrogenase (MtHIBADH), a member of the 3-hydroxyacid dehydrogenase …
Number of citations: 4 portlandpress.com
FJ Loupatty, A van der Steen, L IJlst, JPN Ruiter… - Molecular Genetics and …, 2006 - Elsevier
… S-3-Hydroxyisobutyric acid was prepared from its methyl ester (Sigma–Aldrich) as described by Rougraff et al. [11]. Quantitative analysis of S-3-hydroxyisobutyrate was done using GC/…
Number of citations: 28 www.sciencedirect.com
F Sasarman, S Ferdinandusse… - Journal of Inherited …, 2022 - Wiley Online Library
A deficiency of 3‐hydroxyisobutyric acid dehydrogenase (HIBADH) has been recently identified as a cause of primary 3‐hydroxyisobutyric aciduria in two siblings; the only previously …
Number of citations: 2 onlinelibrary.wiley.com
NJ Manning, RJ Pollitt - Biochemical Journal, 1985 - portlandpress.com
… Ingestion of deuterated isobutyrate resulted in the excretion of 2H5-labelled S-3-hydroxyisobutyric acid, formed on the direct catabolic pathway, and of S- and R-[2H41-3-…
Number of citations: 13 portlandpress.com
J Amster, K Tanaka - Biochimica et Biophysica Acta (BBA)-General …, 1979 - Elsevier
… The literature value for S-3-hydroxyisobutyric acid, methyl ester is [a] ~ + 27.0 (C 4.06, methanol) [4]. The + rotation shows the isolated hydroxy acid to have an S configuration [3]. …
Number of citations: 6 www.sciencedirect.com
J Amster, K Tanaka - Journal of Biological Chemistry, 1980 - ASBMB
(2S)[3,3,3-2H3]Isobutyrate, sodium salt, was synthesized and administered intraperitoneally to normal rats. Urinary organic acids were analyzed by gas chromatography-mass …
Number of citations: 9 www.jbc.org
T Kimura, MA Khan, M Ishii, K Ueda… - The Journal of Chemical …, 2006 - Elsevier
Enthalpies of mixing of (R)- and (S)-enantomers of liquid chiral compounds such as benzyl-(1-phenyl-ethyl)-amine (1), 1-phenylethylamine (2), 1-phenyl-ethanol (3), butyric acid …
Number of citations: 15 www.sciencedirect.com
KM Gibson, CF Lee, MJ Bennett… - Journal of inherited …, 1993 - Wiley Online Library
MATERIALS AND METHODS [U-14C] Valine (273 mCi/mmol) and fl-[1-14C] alanine (53 mCi/mmol) were obtained from New England Nuclear (Boston, MA, USA). Methyl (S)-(+)-3-…
Number of citations: 26 onlinelibrary.wiley.com
K Tanaka, JJ O'Shea, G Finocchiaro, Y Ikeda… - … et Biophysica Acta (BBA …, 1986 - Elsevier
Dehydrogenation of (2S)-[3- 13 C]isobutyryl-CoA was carried out in vitro using 2-methyl-branched-chain acyl-CoA dehydrogenase purified from rat liver mitochondria. The product was …
Number of citations: 4 www.sciencedirect.com

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